1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoimidazo[1,5-a]pyrazine with cyclopropylamine under controlled temperature and pressure conditions. The reaction may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives .
Scientific Research Applications
1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tuberculosis agent and other therapeutic uses.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Used in various medicinal chemistry applications
Uniqueness
1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural features, such as the presence of a bromine atom and a cyclopropyl group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H9BrN4 |
---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C9H9BrN4/c10-7-6-8(11)12-3-4-14(6)9(13-7)5-1-2-5/h3-5H,1-2H2,(H2,11,12) |
InChI Key |
LGWGBRQLDMXQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CN=C3N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.